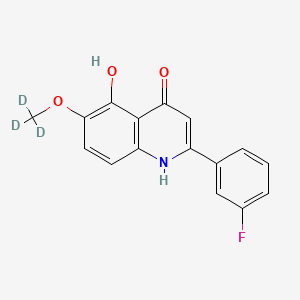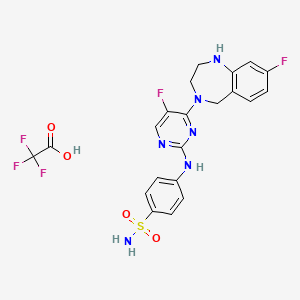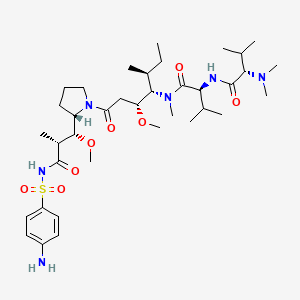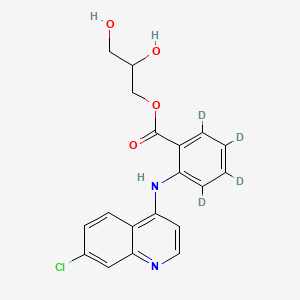
Glafenine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glafenine-d4 is a deuterated form of glafenine, a non-steroidal anti-inflammatory drug (NSAID). It is structurally similar to acetylsalicylic acid and is used primarily for research purposes. The compound is known for its analgesic properties and has been utilized in various scientific studies to understand its effects and mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glafenine-d4 involves the incorporation of deuterium atoms into the glafenine molecule. This can be achieved through several methods, including the use of deuterated reagents or solvents during the synthesis process. The primary synthetic route involves the esterification of 2,3-dihydroxypropyl anthranilate with 7-chloroquinolin-4-ylamine in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of high-purity deuterated reagents and solvents is crucial in this process .
Analyse Chemischer Reaktionen
Types of Reactions
Glafenine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Glafenine-d4 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in studies to understand its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating pain and inflammation.
Industry: Utilized in the development of new NSAIDs and related compounds
Wirkmechanismus
Glafenine-d4 exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The compound also modulates the arachidonic acid pathway, which plays a role in its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glafenine: The non-deuterated form of Glafenine-d4, used as an NSAID.
Floctafenine: Another NSAID with similar analgesic properties.
Acetylsalicylic Acid:
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action of the compound. The deuterated form is often used in research to study the pharmacokinetics and pharmacodynamics of the drug, offering a more detailed understanding of its effects .
Eigenschaften
Molekularformel |
C19H17ClN2O4 |
|---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
InChI-Schlüssel |
GWOFUCIGLDBNKM-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



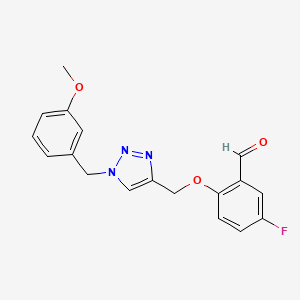
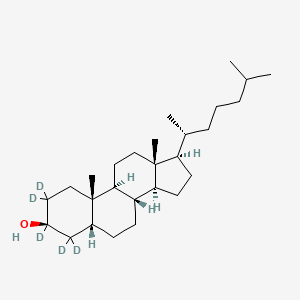
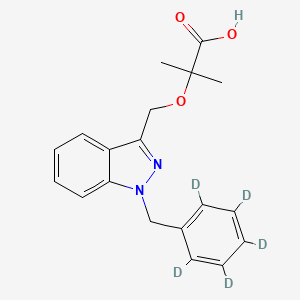
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
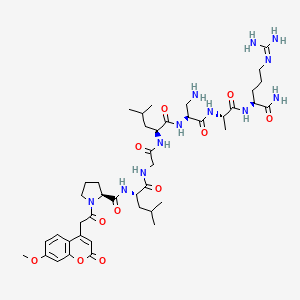



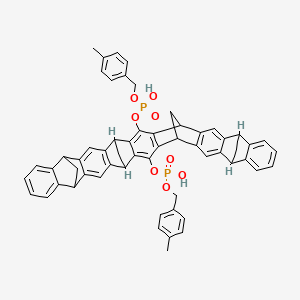
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
